molecular formula C26H23N3O3S2 B2435030 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 476626-16-1

4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2435030
CAS No.: 476626-16-1
M. Wt: 489.61
InChI Key: VOUBTMNXHAJYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H23N3O3S2 and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-15-29(16-4-2)34(31,32)23-13-11-20(12-14-23)25(30)28-26-27-24(18-33-26)22-10-9-19-7-5-6-8-21(19)17-22/h3-14,17-18H,1-2,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUBTMNXHAJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a novel derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and findings.

Synthesis

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the reaction of naphthalene derivatives with thiazole and sulfamoyl moieties. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through condensation reactions involving appropriate precursors.
  • Sulfamoylation : Diallylsulfamoyl groups are introduced to enhance solubility and biological activity.
  • Final Coupling : The final benzamide structure is formed through acylation reactions with naphthalene derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. The following findings summarize its biological efficacy:

  • Cell Viability Assays : In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function, leading to cytochrome c release .

Antimicrobial Activity

In addition to its anticancer properties, 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Summary

PropertyValue/Observation
IC50 (Breast Cancer Cells) Low micromolar range
Mechanism Induces apoptosis via ROS production
Antimicrobial Activity Active against Gram-positive and Gram-negative bacteria
MIC (S. aureus) Comparable to standard antibiotics

Case Studies

  • In Vitro Study on Breast Cancer Cells :
    • Researchers conducted a series of assays using MCF-7 and SK-BR-3 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis .
  • Antimicrobial Efficacy Evaluation :
    • A study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound exhibited potent antibacterial activity, significantly reducing bacterial load in treated samples compared to controls .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest that it could exhibit significant biological activity, particularly against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide possess antimicrobial properties. For instance, the thiazole moiety is known for its ability to inhibit bacterial growth and has been utilized in developing new antibiotics .

Anti-inflammatory Properties

Studies have suggested that benzamide derivatives can act as anti-inflammatory agents. The sulfonamide group in the compound may enhance its efficacy by modulating inflammatory pathways . This potential has been observed in related compounds that demonstrate significant reductions in inflammation markers in preclinical models.

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which play a critical role in inflammation and pain pathways .

Receptor Modulation

Recent studies have highlighted the potential of similar compounds to act as modulators of G-protein coupled receptors (GPCRs). The unique structure allows for selective interaction with these receptors, potentially leading to novel therapeutic strategies .

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including those related to the target compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be within a range that suggests potential clinical applicability .

Case Study: Anti-inflammatory Effects

In another investigation, a related thiazole compound was tested for its anti-inflammatory effects in an animal model of arthritis. Results indicated a marked decrease in paw swelling and inflammatory cytokines, supporting the hypothesis that these compounds could be developed as anti-inflammatory agents .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
4-NAPHTHALEN-2-YL-THIAZOL-2-YLAMINEStructureAntimicrobial
N-(4-(naphthalen-2-yl)benzamidineStructureAnti-inflammatory
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamideStructureAntitumor

Chemical Reactions Analysis

Reaction Mechanisms and Conditions

Step Mechanism Conditions References
Thiazole Cyclization Nucleophilic attack of thiol/thioamideAcOH or HCl as catalysts; reflux conditions
Sulfonamide Formation Electrophilic substitutionChlorosulfonic acid or sulfuryl chloride; THF/DMF solvent
Amide Coupling Carbodiimide-mediated couplingTBTU or EDC, DIEA, DMF solvent; 0°C to RT

Characterization Data

Spectroscopic Analysis :

  • 1H NMR :

    • NH protons (benzamide): δ 10.54–10.09 ppm (singlet) .

    • Methoxy protons: δ 3.76–3.77 ppm (singlet) .

    • Diallyl protons: δ 4.16 (q), δ 1.19 (t) for ethyl groups .

  • 13C NMR :

    • Carbonyl carbons: δ 165–168 ppm .

    • Sulfonamide sulfur: δ 55–58 ppm .

  • HRMS : Confirms molecular formula (e.g., m/z 492.6 for similar sulfonamides) .

Reactivity and Potential Transformations

  • Hydrolysis :

    • The amide bond may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Oxidation/Reduction :

    • Sulfonamide sulfur atoms (e.g., S=O groups) may participate in redox reactions.

  • Alkylation :

    • The thiazole nitrogen can act as a nucleophile, enabling further alkylation.

Comparison of Related Compounds

Compound Key Features Biological Relevance References
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide Chlorobenzo[d]thiazole corePotential antibacterial/anti-inflammatory
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate Pyrazole-sulfonamide hybridTherapeutic agent research

Research Findings

  • Structural Confirmations : HRMS and NMR data (e.g., δ 10.12 ppm for NH protons) validate the integrity of the benzamide and sulfonamide moieties .

  • Functional Group Stability : The sulfonamide group is stable under standard coupling conditions but may degrade under harsh acidic/basic environments .

  • Synthetic Flexibility : Modifications to the thiazole or sulfonamide groups are feasible, enabling structure-activity relationship studies .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of benzamide-thiazole hybrids typically involves coupling thiazol-2-amine derivatives with activated acylating agents. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with acyl chlorides in pyridine under reflux, followed by purification via NaHCO₃ washing and recrystallization from methanol (yields: 61–77%) . Key factors include:

  • Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Temperature : Room-temperature stirring minimizes side reactions (e.g., decomposition of diallylsulfamoyl groups).
  • Purification : Chromatography and recrystallization improve purity (e.g., 95% purity confirmed via HRMS) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assigns substituent environments (e.g., naphthalene protons at δ 7.6–8.5 ppm, thiazole C2 at ~165 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error <5 ppm) .
  • X-ray crystallography : Resolves conformation (e.g., planarity between benzamide and thiazole rings) and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimers) .

Advanced: How does the diallylsulfamoyl group influence enzyme inhibition compared to other sulfonamide derivatives?

Methodological Answer:
The diallylsulfamoyl group may enhance steric bulk and modulate electronic effects, altering binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). For example, in nitazoxanide analogs, the amide anion directly inhibits PFOR by disrupting electron transfer . Comparative studies using:

  • Enzyme assays : Measure IC₅₀ values against PFOR or adenosine receptors.
  • Docking simulations : Predict interactions with active-site residues (e.g., hydrophobic pockets accommodating naphthalene) .

Advanced: What structure-activity relationships (SAR) govern receptor affinity in benzamide-thiazole hybrids?

Methodological Answer:

  • Thiazole substitution : 4-(Naphthalen-2-yl) groups enhance π-π stacking with adenosine receptors (Kᵢ ~1–10 µM), while cyclopentanamide substitutions retain affinity despite reduced aromaticity .
  • Sulfamoyl flexibility : Diallyl groups may improve solubility and metabolic stability over rigid substituents .
  • SAR validation : Use QSAR models correlating Hammett σ values or logP with bioactivity data from antimicrobial or receptor-binding assays .

Advanced: How can molecular docking guide the design of derivatives targeting mGlu1 receptors?

Methodological Answer:

  • Ligand preparation : Optimize protonation states (e.g., sulfamoyl group at physiological pH).
  • Grid generation : Focus on mGlu1’s Venus flytrap domain (PDB: 4OR2).
  • Scoring functions : Compare binding energies of diallylsulfamoyl vs. trifluoromethyl analogs (e.g., ΔG ≈ -9 kcal/mol for high-affinity ligands) .
  • Validation : Overlay docking poses with crystallographic data from PET tracer studies .

Basic: What protocols assess the compound’s antimicrobial or anticancer activity?

Methodological Answer:

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (IC₅₀: 2–16 µg/mL) .
  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ <10 µM for HepG2) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) or DNA gyrase inhibition assays .

Advanced: How do crystallographic studies resolve polymorphism or hydrate formation?

Methodological Answer:

  • Crystal screening : Use solvent-drop grinding with 10–20 solvents (e.g., DMF, ethanol) to identify polymorphs .
  • Thermal analysis : DSC/TGA differentiate hydrates (weight loss ~100°C) vs. anhydrous forms.
  • Hydrogen-bond analysis : Centrosymmetric dimers (N–H⋯N) and C–H⋯O/F interactions stabilize packing .

Basic: What analytical challenges arise in characterizing this compound’s purity?

Methodological Answer:

  • HPLC-MS : Detect trace impurities (e.g., des-diallyl byproducts) using C18 columns (ACN/water + 0.1% formic acid).
  • Elemental analysis : Verify C, H, N, S content (deviation <0.4% from theoretical) .
  • TLC monitoring : Use silica plates (ethyl acetate/hexane, 1:1) to track reaction progress .

Advanced: How can solubility and formulation be optimized for in vivo studies?

Methodological Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for intravenous dosing .
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency) .
  • LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyls) on the naphthalene ring .

Advanced: What strategies validate target engagement in neurological disease models?

Methodological Answer:

  • PET imaging : Carbon-11 labeling (e.g., [¹¹C]methylation) tracks brain uptake and mGlu1 receptor binding in primates .
  • Autoradiography : Quantify regional distribution in postmortem brain slices (e.g., cerebellum > cortex) .
  • Knockout models : Compare wild-type vs. mGlu1⁻/⁻ mice to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.